N2'-Deacetyl-N2'-(4-methyl-4-methylthio-1-oxopentyl)maytansine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Me-DM4 is an intracellular enzyme S-methylated metabolite of DM4, a maytansinoid with microtubule-depolymerizing properties and potent cytotoxicity. It is primarily employed as an Antibody-Drug Conjugate (ADC) cytotoxin . The compound is known for its ability to inhibit microtubule polymerization, making it a valuable tool in cancer research and treatment .
Mechanism of Action
Target of Action
The primary target of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is tubulin , a globular protein that is the main constituent of microtubules in cells .
Mode of Action
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine inhibits the in vitro polymerization of tubulin . This interaction disrupts the formation and stability of microtubules, which are essential for cell division and intracellular transport .
Biochemical Pathways
The compound’s action on tubulin affects the microtubule dynamics , leading to a mitotic block . This blockage disrupts the normal cell cycle, particularly the mitosis phase, where the cell divides .
Pharmacokinetics
As an active metabolite of maytansine , it is reasonable to infer that it shares similar pharmacokinetic properties with its parent compound
Result of Action
The result of the compound’s action is potent suppression of microtubule dynamics , leading to a mitotic block and subsequent apoptotic cell death . This makes it a potent cytotoxic agent, useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Action Environment
Biochemical Analysis
Biochemical Properties
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes involved in cellular processes. It binds to the active site of wild-type enzymes, thereby inhibiting their activity . This inhibition affects the synthesis of proteins and other cellular components, leading to tumor cell death. The compound interacts with various biomolecules, including enzymes and proteins, which are essential for its antitumor activity .
Cellular Effects
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in tumor cells by disrupting microtubule dynamics, which is critical for cell division . This disruption leads to cell cycle arrest and apoptosis. Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, further contributing to its antitumor effects .
Molecular Mechanism
The molecular mechanism of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine involves binding to the active site of target enzymes, leading to their inhibition . This inhibition disrupts the synthesis of proteins and other cellular components, ultimately causing tumor cell death. The compound’s high affinity for its target enzyme enhances its cytotoxicity, making it more effective than its parent compound, maytansinol . Additionally, the compound’s cytotoxicity is not affected by platinum resistance in ovarian cancer cells or by P-glycoprotein inhibitors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, ensuring its efficacy over extended periods . Long-term exposure to the compound has been associated with sustained cytotoxic effects on tumor cells .
Dosage Effects in Animal Models
The effects of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal adverse effects . At higher doses, the compound’s cytotoxicity increases, leading to potential toxic effects . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine is involved in specific metabolic pathways that contribute to its antitumor activity. The compound interacts with enzymes and cofactors involved in protein synthesis and cellular metabolism . These interactions affect metabolic flux and metabolite levels, further enhancing the compound’s cytotoxic effects on tumor cells .
Transport and Distribution
The transport and distribution of N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine within cells and tissues are critical for its therapeutic efficacy. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions ensure that the compound reaches its intended site of action, maximizing its antitumor effects .
Subcellular Localization
N2’-Deacetyl-N2’-(4-methyl-4-methylthio-1-oxopentyl)maytansine exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization enhances the compound’s ability to interact with its target enzymes and exert its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Me-DM4 involves the methylation of DM4. DM4, a derivative of maytansine, contains a free sulfhydryl group that reacts with methylating agents to form S-Me-DM4 . The reaction typically requires a methylating agent such as methyl iodide or dimethyl sulfate under basic conditions to facilitate the methylation process.
Industrial Production Methods
Industrial production of S-Me-DM4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
S-Me-DM4 undergoes several types of chemical reactions, including:
Oxidation: S-Me-DM4 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to DM4 under specific conditions.
Substitution: S-Me-DM4 can participate in nucleophilic substitution reactions due to the presence of the methylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like thiols or amines can react with S-Me-DM4 under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: DM4.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Me-DM4 has several scientific research applications, including:
Chemistry: Used as a model compound to study microtubule dynamics and polymerization.
Biology: Employed in cell biology to investigate the effects of microtubule inhibition on cell division and mitosis.
Medicine: Utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the production of ADCs and other therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
DM1: Another maytansinoid derivative used in ADCs. It also inhibits microtubule polymerization but has different pharmacokinetic properties.
Uniqueness of S-Me-DM4
S-Me-DM4 is unique due to its S-methylation, which enhances its stability and cytotoxicity compared to its parent compound, DM4. This modification allows for more effective targeting and killing of cancer cells when used in ADCs.
Properties
CAS No. |
890654-03-2 |
---|---|
Molecular Formula |
C39H56ClN3O10S |
Molecular Weight |
794.4 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-methylsulfanylpentanoyl)amino]propanoate |
InChI |
InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12-,22-13-/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1 |
InChI Key |
AYWIIXDQRUFQGH-CJUSJEAQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SC)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O |
Synonyms |
N2’-deacetyl-N2’-[4-methyl-4-(methylthio)-1-oxopentyl]-Maytansine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.